molecular formula C13H15N5S B2949278 [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea CAS No. 21944-20-7

[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea

Cat. No.: B2949278
CAS No.: 21944-20-7
M. Wt: 273.36
InChI Key: HLFIXIJOOSCFGP-OVCLIPMQSA-N
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Description

[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea (CAS 21944-20-7) is a specialized organic compound supplied for research and development purposes. This compound features a distinct molecular structure integrating a pyrazole ring and a thiourea moiety, which confers notable reactivity and stability for advanced chemical synthesis . The molecule adopts an E configuration about the central C=N double bond, a key structural feature confirmed by crystallographic studies on closely related analogs . The integration of the pyrazole scaffold, known for its presence in various pharmacologically active compounds, with the versatile thiourea functional group makes this chemical a valuable building block. Thiourea derivatives, particularly those based on pyrazole cores, have been the subject of scientific investigation for a range of potential biological activities. For instance, related N-substituted-N′-(3,5-dimethylpyrazole-4-yl)thioureas have been studied as model compounds in metabolic pathway research and have demonstrated notable anticonvulsant activity in prior studies . This makes the compound a reagent of interest in medicinal chemistry and drug discovery for the synthesis of novel molecules. This product is provided with high purity and is intended for use in laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers can utilize this compound as a precursor for the development of more complex molecular architectures in pharmaceuticals and material science .

Properties

IUPAC Name

[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5S/c1-9-12(8-15-16-13(14)19)10(2)18(17-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,14,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFIXIJOOSCFGP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

2.1. Condensation with Active Methylene Compounds

The aldehyde group in the pyrazole moiety undergoes Knoevenagel condensation with active methylene compounds (e.g., ethyl cyanoacetate, malononitrile) to form α,β-unsaturated derivatives. For example:

  • Reaction with ethyl cyanoacetate yields cyanoacrylamide derivatives under basic conditions .

  • Condensation with malononitrile produces dicyanovinylpyrazole derivatives , useful in optoelectronic applications .

Example Reaction Pathway:

text
3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde + Thiourea → [(E)-Schiff base] Schiff base + Ethyl cyanoacetate → Cyanoacrylamide derivative (Yield: 82%)[6]

2.2. Cyclization Reactions

The thiourea group participates in cyclization to form thiazolidin-4-one or pyrimidine derivatives :

  • Thiazolidinone formation : Reacts with chloroacetic acid or ethyl bromoacetate under reflux to yield fused heterocycles .

  • Pyrimidine synthesis : Condensation with urea/thiourea in acidic media produces pyrimidinones or pyrimidinethiones .

Table 1: Cyclization Products and Yields

ReactantProductConditionsYield
Chloroacetic acidThiazolidin-4-one derivativeReflux (EtOH, 4h)75–85%
Ethyl bromoacetateEthyl thiazole carboxylatePiperidine, 80°C82%
Thiourea + AcetylacetonePyrimidinethioneFeCl₃/H₂O, 100°C68%

2.3. Coordination Chemistry

The thiourea moiety acts as a bidentate ligand for transition metals (e.g., Cu(II), Ni(II)):

  • Forms stable complexes via S and N donor atoms , confirmed by FT-IR and UV-Vis spectroscopy .

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Key Data:

  • Cu(II) Complex : λₘₐₓ = 420 nm (d–d transition), Magnetic moment = 1.73 BM (square planar geometry) .

2.4. Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in pyridine/water converts the aldehyde group to a carboxylic acid .

    • Product: Pyrazole-4-carboxylic acid (Yield: 89%) .

  • Reduction : NaBH₄ reduces the C=N bond to form secondary amines , retaining the pyrazole framework .

Scientific Research Applications

[(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparison

Thiourea derivatives vary significantly in bioactivity and crystallographic properties based on substituents. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight Crystal System Space Group Biological Activity Key Structural Features
[(E)-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea C₁₃H₁₅N₅S 289.37 g/mol Not reported Not reported Unknown (theoretical potential) 3,5-dimethylphenyl-pyrazole; planar thiourea core
[(E)-({2-[3-(2-{(1E)-[(Carbamothioylamino)imino]methyl}phenoxy)propoxy]phenyl}methylidene)amino]thiourea C₁₉H₂₂N₆O₂S₂ 430.55 g/mol Monoclinic C2/c Anti-amoebic activity (specific data unreported) Phenoxy-propoxy-phenyl chain; extended conjugation
M1 and M2 (amino acid-thiourea derivatives) Variable ~300–400 g/mol Not reported Not reported High anti-amoebic activity (vs. chlorhexidine) Amino acid moieties; enhanced hydrophilicity

Key Observations:

Substituent Effects: The target compound’s 3,5-dimethyl-1-phenyl-pyrazole group introduces steric hindrance and hydrophobic interactions, contrasting with the phenoxy-propoxy-phenyl chain in ’s compound, which enhances solubility via ether linkages . Amino acid derivatives (M1/M2) exhibit higher anti-amoebic activity due to hydrophilic moieties improving receptor selectivity .

Crystallographic Behavior: The compound in crystallizes in a monoclinic system (space group C2/c) with a large unit cell (V = 2433.79 ų), attributed to its extended conjugated system and solvate inclusion . The target compound’s crystallography remains unreported, but its planar thiourea-pyrazole core likely promotes dense packing via N–H···S hydrogen bonds .

Hydrogen Bonding Patterns :

  • Thiourea derivatives typically form N–H···S and N–H···N hydrogen bonds. The pyrazole ring in the target compound may participate in additional C–H···π interactions, absent in M1/M2 derivatives .

However, the lack of hydrophilic amino acid groups may limit membrane penetration compared to M1/M2 .

Methodological Considerations

  • Structural Refinement : The use of SHELX software (e.g., SHELXL for refinement) and ORTEP for visualization (e.g., anisotropic displacement ellipsoids) is standard in crystallographic studies of such compounds .
  • Validation : Tools like PLATON (utilized in ) ensure structural accuracy, critical for comparing hydrogen bonding and geometry across derivatives .

Biological Activity

The compound [(E)-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino]thiourea is a derivative of thiourea that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with thiourea derivatives. The process generally employs various solvents and reaction conditions to optimize yield and purity. For instance, a study reported the successful synthesis using an ethanol medium under reflux conditions, which provided high yields and characterized the compound through spectral analysis techniques such as IR and NMR .

Anticonvulsant Activity

Research has indicated that thiourea derivatives exhibit significant anticonvulsant properties. In a study focusing on N-substituted thioureas, this compound demonstrated remarkable anticonvulsant activity when tested in vivo. The compound was administered intraperitoneally to rats, showing efficacy in reducing seizure frequency and duration .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. A series of studies have shown that thiourea derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro tests revealed that this compound exhibited inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Antitubercular Effects

The antitubercular activity of thiourea derivatives is another area of interest. Preliminary studies suggest that compounds similar to this compound may inhibit the growth of Mycobacterium tuberculosis. The mechanism is thought to involve interference with bacterial metabolic pathways .

Case Studies

StudyFindingsMethodology
1Demonstrated significant anticonvulsant activity in ratsIn vivo testing with HPLC analysis for metabolite detection
2Exhibited broad-spectrum antimicrobial effectsIn vitro assays against various bacterial strains
3Suggested potential as an antitubercular agentGrowth inhibition assays on Mycobacterium tuberculosis

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, the pyrazole moiety is known to influence various signaling pathways involved in inflammation and neuronal excitability. Additionally, the thiourea group may enhance the compound's ability to form hydrogen bonds with target proteins, facilitating its biological effects .

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